molecular formula C10H11NO2S B14814308 5-Cyclopropoxy-4-(methylthio)picolinaldehyde

5-Cyclopropoxy-4-(methylthio)picolinaldehyde

Cat. No.: B14814308
M. Wt: 209.27 g/mol
InChI Key: UDKIINHFNUWAJQ-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-4-(methylsulfanyl)pyridine-2-carbaldehyde is an organic compound with the molecular formula C10H11NO2S It is a derivative of pyridine, characterized by the presence of a cyclopropoxy group at the 5-position, a methylsulfanyl group at the 4-position, and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropoxy-4-(methylsulfanyl)pyridine-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclopropanation of a suitable pyridine derivative followed by the introduction of the methylsulfanyl group and the aldehyde functionality. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various organic solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-4-(methylsulfanyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The cyclopropoxy and methylsulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: 5-Cyclopropoxy-4-(methylsulfanyl)pyridine-2-carboxylic acid.

    Reduction: 5-Cyclopropoxy-4-(methylsulfanyl)pyridine-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Cyclopropoxy-4-(methylsulfanyl)pyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-cyclopropoxy-4-(methylsulfanyl)pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyclopropoxy and methylsulfanyl groups may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropoxy-5-(methylsulfanyl)pyridine-2-carbaldehyde: Similar structure but with different positional isomers.

    5-Methylpyridine-2-carboxaldehyde: Lacks the cyclopropoxy and methylsulfanyl groups.

    2-Pyridinecarboxaldehyde: Simplified structure without additional substituents.

Uniqueness

5-Cyclopropoxy-4-(methylsulfanyl)pyridine-2-carbaldehyde is unique due to the combination of its cyclopropoxy and methylsulfanyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications and synthetic pathways.

Properties

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

5-cyclopropyloxy-4-methylsulfanylpyridine-2-carbaldehyde

InChI

InChI=1S/C10H11NO2S/c1-14-10-4-7(6-12)11-5-9(10)13-8-2-3-8/h4-6,8H,2-3H2,1H3

InChI Key

UDKIINHFNUWAJQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=NC(=C1)C=O)OC2CC2

Origin of Product

United States

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